Home > Products > Screening Compounds P143930 > (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate
(3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate -

(3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate

Catalog Number: EVT-11963739
CAS Number:
Molecular Formula: C23H28F3NO6S2
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate, also known as GSK2330672, is classified as a small molecule that falls within the category of benzothiazepines. Benzothiazepines are organic compounds characterized by a benzene ring fused to a thiazepine ring, which includes a nitrogen and sulfur atom. This compound has been investigated for its potential therapeutic effects, particularly in the treatment of Type 2 Diabetes Mellitus .

Source and Classification
  • Chemical Classification:
    • Kingdom: Organic compounds
    • Super Class: Organoheterocyclic compounds
    • Class: Benzothiazepines
    • Direct Parent: Benzothiazepines
  • Chemical Formula: C28H38N2O7S
  • CAS Number: 1345982-69-5
  • DrugBank Accession Number: DB11729 .
Synthesis Analysis

The synthesis of GSK2330672 involves complex organic reactions typical for constructing multi-substituted benzothiazepine derivatives. While specific synthetic routes are proprietary and not fully disclosed in public literature, general methods for synthesizing benzothiazepines include:

  1. Condensation Reactions: Starting with appropriate thiazepine precursors, condensation reactions can introduce various substituents.
  2. Functional Group Modifications: The introduction of the methoxy group and other functional groups typically involves alkylation or acylation reactions.
  3. Dioxido Formation: The dioxido functionality is often introduced through oxidation processes.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of GSK2330672 features several key components:

  • A benzothiazepine core with a fused benzene and thiazepine ring.
  • Substituents including butyl and ethyl groups at the 3-position, a methoxy group at the 7-position, and a phenyl group at the 5-position.
  • The trifluoromethanesulfonate moiety enhances solubility and reactivity.

Structural Data

  • Molecular Weight: Average 546.68 g/mol
  • InChI Key: CZGVOBIGEBDYTP-VSGBNLITSA-N
  • Rotatable Bonds: 13
  • Polar Surface Area: 142.03 Ų .
Chemical Reactions Analysis

GSK2330672 can participate in various chemical reactions typical for benzothiazepine derivatives:

  1. Nucleophilic Substitution: The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions.
  2. Oxidation Reactions: The dioxido group may undergo further oxidation under specific conditions.
  3. Hydrolysis Reactions: The compound is susceptible to hydrolysis, particularly in aqueous environments.

These reactions are essential for understanding the reactivity and potential modifications of GSK2330672 in pharmaceutical applications.

Mechanism of Action

The proposed mechanism of action for GSK2330672 involves modulation of metabolic pathways linked to glucose homeostasis. Specifically:

  1. Inhibition of Sodium Glucose Cotransporter Proteins (SGLT): GSK2330672 has been shown to inhibit SGLT proteins, which play a critical role in glucose reabsorption in the kidneys.
  2. Reduction of Blood Glucose Levels: By inhibiting these transporters, GSK2330672 promotes increased glucose excretion via urine, thus lowering blood glucose levels in patients with Type 2 Diabetes Mellitus.

This mechanism highlights its potential therapeutic benefits in managing diabetes .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is approximately 0.00735 mg/mL.
  • State: Not specified; likely solid at room temperature.

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 2.02
    • Strongest Basic pKa: 8.41
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • LogP (Octanol-Water Partition Coefficient): Approximately -0.74 .
Applications

GSK2330672 is primarily investigated for its potential use in treating Type 2 Diabetes Mellitus. Its mechanism of action as an SGLT inhibitor positions it within a class of drugs aimed at improving glycemic control in diabetic patients. Additionally, ongoing research may explore its efficacy in other metabolic disorders or conditions influenced by glucose metabolism .

Properties

Product Name

(3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate

IUPAC Name

[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl] trifluoromethanesulfonate

Molecular Formula

C23H28F3NO6S2

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C23H28F3NO6S2/c1-4-6-12-22(5-2)15-34(28,29)20-14-19(33-35(30,31)23(24,25)26)18(32-3)13-17(20)21(27-22)16-10-8-7-9-11-16/h7-11,13-14,21,27H,4-6,12,15H2,1-3H3/t21-,22-/m1/s1

InChI Key

LHAYZDULSNURMY-FGZHOGPDSA-N

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.